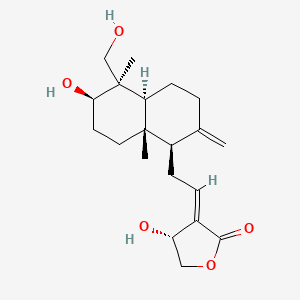
14-Epiandrographolide, >=95% (LC/MS-ELSD)
Übersicht
Beschreibung
14-Epiandrographolide is a compound derived from the above-ground parts of Andrographis paniculata . It induces cell differentiation and can be used in the study of multiple sclerosis . It is also used as a farnesoid X receptor antagonist in the treatment of cholestatic liver and metabolic diseases .
Synthesis Analysis
A small library of 3,14,19-modified derivatives of andrographolide were synthesized and tested for their in vitro inhibitory activities to cancer cell growth and proliferation .Molecular Structure Analysis
The molecular weight of 14-Epiandrographolide is 350.45 g/mol, and its molecular formula is C20H30O5 .Chemical Reactions Analysis
14-aryloxy analogues of andrographolide have shown potential activity against both Zika and Dengue viruses .Physical And Chemical Properties Analysis
14-Epiandrographolide is a solid substance . It has a molecular weight of 350.45 g/mol and a molecular formula of C20H30O5 .Wissenschaftliche Forschungsanwendungen
Cancer Research
14-Epiandrographolide: has been studied for its potential in cancer therapy due to its anti-proliferative properties. Research indicates that derivatives of andrographolide, including 14-Epiandrographolide, can inhibit cancer cell growth and proliferation . These findings suggest that it could be a lead compound for the development of new anticancer drugs.
Anti-Inflammatory Treatments
The compound has shown promise in the treatment of inflammatory diseases. It acts on various inflammation-related signaling pathways, offering potential clinical applications as an anti-inflammatory agent . This could be beneficial for treating conditions like arthritis and other chronic inflammatory disorders.
Neuroprotection
Studies have explored the neuroprotective effects of andrographolide derivatives against neurotoxin-induced apoptosis in neuronal cells . This suggests that 14-Epiandrographolide could have applications in preventing or treating neurodegenerative diseases like Parkinson’s disease.
Metabolic Disorders
Andrographolide has been implicated in modulating glucose metabolism, which is crucial in managing metabolic disorders . As a derivative, 14-Epiandrographolide may also possess these metabolic regulatory properties, making it a candidate for treating conditions like diabetes.
Immunomodulation
Immunomodulation is a key area of interest in current medical research, and compounds like 14-Epiandrographolide could play a role in modulating immune responses . This could have implications for treating autoimmune diseases and enhancing vaccine efficacy.
Wirkmechanismus
Target of Action
The primary targets of this compound, also known as 14-Epiandrographolide, are multiple cellular targets in the inflammatory signal transduction pathways . It has been shown to suppress inflammation cytokine expression including TNF-α, IL-1β and IL-6 .
Mode of Action
14-Epiandrographolide interacts with its targets by inhibiting their function. It has been demonstrated to inhibit TNF-α and IL-1β production in cell-based assays . It also inhibits the nuclear export of viral ribonucleoprotein (vRNP) complexes during cell replication .
Biochemical Pathways
14-Epiandrographolide affects several biochemical pathways. It regulates the viral entry stage, gene replication, and the formation of mature functional proteins . It also acts on many inflammation-related signaling pathways .
Pharmacokinetics
It is known that the compound is derived from the above-ground parts of andrographis paniculata . More research is needed to fully understand its absorption, distribution, metabolism, and excretion properties.
Result of Action
The molecular and cellular effects of 14-Epiandrographolide’s action include the inhibition of viral infections and the suppression of inflammation cytokine expression . It has been shown to strongly inhibit H5N1 replication by reducing nucleoprotein (NP) mRNA, NP, and NS1 proteins .
Eigenschaften
IUPAC Name |
(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15+,16+,17-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKULTULYSRAS-NPWGMBKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Epiandrographolide, >=95% (LC/MS-ELSD) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2974733.png)
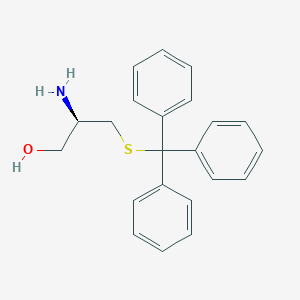



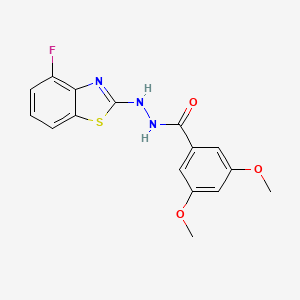
![N-[Cyclopropyl-(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2974742.png)
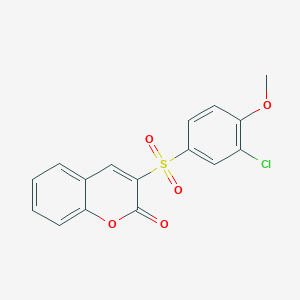
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one;hydrochloride](/img/structure/B2974744.png)

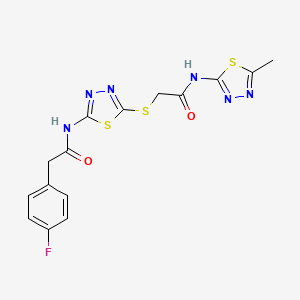

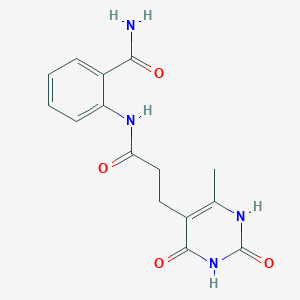
![N-(3,5-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2974750.png)